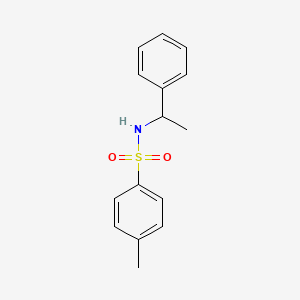

4-methyl-N-(1-phenylethyl)benzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Biology and Organic Synthesis

Sulfonamide derivatives represent a cornerstone in the fields of chemical biology and organic synthesis, exhibiting a remarkable breadth of applications. nih.gov In medicinal chemistry, they are renowned for their wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties. nih.gov Beyond their therapeutic uses, sulfonamides are pivotal reagents and building blocks in organic synthesis. The sulfonamide functional group is often incorporated into molecules to enhance their crystallinity, aiding in purification and characterization.

Historical Context of Sulfonamide Chemistry and Evolution of Research Focus

The history of sulfonamides dates back to the early 20th century with the discovery of their antibacterial properties, which heralded the dawn of the antibiotic era. This initial focus on infectious diseases has since expanded dramatically. Contemporary research now explores the utility of sulfonamide derivatives as enzyme inhibitors, anticonvulsants, and diuretics, among other therapeutic classes. The evolution of research has been driven by the synthetic accessibility of sulfonamides and the tunability of their physicochemical and biological properties through substitution on the aromatic ring and the sulfonamide nitrogen.

Overview of N-(1-Phenylethyl)benzenesulfonamide Class and its Derivatives

The N-(1-phenylethyl)benzenesulfonamide class of compounds incorporates a chiral 1-phenylethyl moiety, which introduces stereochemical complexity and potential for enantioselective applications. These derivatives are of interest in asymmetric synthesis and as chiral probes in biological systems. The presence of the stereogenic center adjacent to the sulfonamide nitrogen influences the conformational preferences of the molecule, which can in turn affect its reactivity and biological interactions. 4-methyl-N-(1-phenylethyl)benzenesulfonamide is a specific example within this class, featuring a methyl group on the paraposition of the benzene (B151609) ring of the benzenesulfonamide (B165840) scaffold.

Research Gaps and Opportunities in the Study of this compound

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYSGUPQTHXQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl N 1 Phenylethyl Benzenesulfonamide

Direct Synthesis Routes

Direct synthesis methods provide straightforward access to 4-methyl-N-(1-phenylethyl)benzenesulfonamide through the formation of the sulfonamide bond from readily available precursors.

Reaction of Benzenesulfonyl Chloride with 1-Phenylethylamine (B125046)

A conventional and widely employed method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with 1-phenylethylamine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

In a typical procedure, (S)-1-phenylethylamine is dissolved in a suitable solvent such as toluene (B28343) at room temperature under an inert atmosphere. To this solution, p-toluenesulfonyl chloride is added, followed by a base, for instance, diisopropylethylamine. The reaction mixture is stirred for several hours, during which the formation of a precipitate is often observed. Upon completion, the reaction is quenched, and the product is isolated and purified, commonly through column chromatography, to yield the desired 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide as a white crystalline solid. nih.gov

| Reactants | Base | Solvent | Time | Yield |

| (S)-1-Phenylethylamine, p-Toluenesulfonyl chloride | Diisopropylethylamine | Toluene | 3.5 h | 79% |

Alkylation of Sulfonamides with Trichloroacetimidates

An alternative approach involves the alkylation of a sulfonamide with a trichloroacetimidate (B1259523). This method operates under thermal conditions and notably does not necessitate an external acid, base, or transition metal catalyst. nih.govresearchgate.netnih.gov The reaction proceeds by heating a mixture of p-toluenesulfonamide (B41071) and 1-phenylethyl trichloroacetimidate in a solvent like refluxing toluene. researchgate.netnih.gov

The mechanism is believed to proceed through an S_N1 pathway, where the trichloroacetimidate acts as a precursor to a stabilized carbocation. This method is particularly effective for unsubstituted sulfonamides, as N-substituted sulfonamides may exhibit reduced reactivity due to steric hindrance. nih.gov The yield of the desired N-alkylated sulfonamide can be optimized by the portionwise addition of the trichloroacetimidate to the reaction mixture. nih.gov For instance, heating a mixture of p-toluenesulfonamide and 1-phenylethyl trichloroacetimidate in toluene at reflux for 18 hours has been reported to yield the alkylated product in 76% yield. researchgate.net

| Sulfonamide | Alkylating Agent | Solvent | Time | Yield |

| p-Toluenesulfonamide | 1-Phenylethyl trichloroacetimidate | Toluene (reflux) | 18 h | 76% |

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and atom-economical route to N-alkyl sulfonamides by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound from acetophenone (B1666503) and p-toluenesulfonamide via reductive amination is a plausible strategy, detailed experimental procedures in the scientific literature for this exact transformation are not extensively documented. However, the general principle of one-pot reductive amination is well-established. This would typically involve the in-situ formation of an imine from acetophenone and p-toluenesulfonamide, followed by its reduction to the corresponding sulfonamide.

Catalytic Approaches in Synthesis

Catalytic methods provide powerful tools for the synthesis of this compound, often enabling reactions under milder conditions and with greater efficiency.

Copper-Catalyzed Benzylic C–H Amination Strategies

A modern and increasingly important approach to the synthesis of N-alkylated sulfonamides is through the direct functionalization of C–H bonds. Copper-catalyzed benzylic C–H amination allows for the formation of the C–N bond by directly reacting a benzylic C–H group with a nitrogen source. In the context of synthesizing this compound, this would involve the reaction of ethylbenzene (B125841) with p-toluenesulfonamide in the presence of a copper catalyst and a suitable oxidant.

This methodology is advantageous as it utilizes readily available hydrocarbons as starting materials. The reaction is typically carried out using a copper catalyst, such as copper(II) tetrafluoroborate (B81430) hexahydrate, in combination with a diimine ligand. A strong oxidant, like N-fluorobenzenesulfonimide (NFSI), is crucial for the reaction to proceed efficiently. These conditions have been shown to provide high yields of the C-H amination product. For example, the reaction of ethylbenzene with p-toluenesulfonamide can achieve up to a 95% yield of the corresponding benzylic C-H amination product. rsc.org

| C-H Substrate | Nitrogen Source | Catalyst System | Oxidant | Yield |

| Ethylbenzene | p-Toluenesulfonamide | Cu(BF₄)₂·6H₂O / diimine ligand | N-Fluorobenzenesulfonimide (NFSI) | up to 95% |

Palladium-Catalyzed Direct Amination of Alcohols with Sulfonamides

Palladium catalysis offers another avenue for the synthesis of N-alkyl sulfonamides through the direct amination of alcohols with sulfonamides. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the palladium catalyst, which then reacts with the sulfonamide to form an imine. The palladium hydride species, formed during the initial oxidation, then reduces the imine to the final sulfonamide product, regenerating the active palladium catalyst. nih.gov

For the synthesis of this compound, this would entail the reaction of 1-phenylethanol (B42297) with p-toluenesulfonamide in the presence of a palladium catalyst and a base. Palladium(II) pincer complexes have been demonstrated to be effective catalysts for the N-alkylation of sulfonamides with various alcohols, providing good to excellent yields. The optimal conditions often involve heating the reactants in a solvent like toluene with a base such as cesium carbonate. nih.gov

| Alcohol | Sulfonamide | Catalyst System | Base | Solvent | Temperature |

| 1-Phenylethanol | p-Toluenesulfonamide | Palladium(II) pincer complex | Cs₂CO₃ | Toluene | 110 °C |

Application of Methyltrifluoromethanesulfonate as a Catalyst

Methyltrifluoromethanesulfonate (MeOTf or methyl triflate) is recognized as a potent methylating agent, but it also serves as an effective catalyst in certain organic transformations, particularly in direct nucleophilic substitutions of alcohols. nih.govwikipedia.org Its catalytic activity is leveraged in the formation of C-N bonds, a key step in the synthesis of amides and potentially sulfonamides.

Research has demonstrated the use of MeOTf in catalyzing the reaction between 1-phenylethanol and various amides to produce N-(1-phenylethyl)amide derivatives. nih.govacs.org In a typical procedure, the alcohol (e.g., 1-phenylethanol) is treated with an amide in the presence of a catalytic amount of MeOTf. nih.govacs.org This methodology facilitates the formation of the corresponding N-alkylated product. For instance, the reaction of 1-phenylethanol with benzamide (B126) or its substituted derivatives in nitromethane, catalyzed by MeOTf, yields N-(1-phenylethyl)benzamides in moderate to high yields. acs.org This approach represents a viable, though not yet specifically documented for sulfonamides, catalytic pathway for coupling the 1-phenylethyl moiety with a sulfonamide, circumventing the need for converting the alcohol to a leaving group in a separate step.

Table 1: Examples of MeOTf-Catalyzed Synthesis of N-(1-phenylethyl)amides

| Amide Reactant | Product | Yield | Reference |

|---|---|---|---|

| Benzamide | N-(1-Phenylethyl)benzamide | 80% | acs.org |

| 4-Methoxybenzamide | 4-Methoxy-N-(1-phenylethyl)benzamide | 52% | nih.govacs.org |

Chiral Gold Catalysis for Stereoselective Transformations

Gold catalysis has emerged as a powerful tool for various organic transformations, including those involving chiral sulfonamides. Chiral gold complexes can facilitate stereoselective reactions, providing access to enantioenriched products. nih.govnih.gov While the direct asymmetric synthesis of this compound using gold catalysis is not prominently documented, related transformations highlight its potential.

Studies have shown that gold catalysts are effective in the tandem cycloisomerization and hydrogenation of chiral homopropargyl sulfonamides. nih.gov This process allows for the synthesis of various enantioenriched pyrrolidines with excellent yields and enantioselectivities. nih.gov Similarly, gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides provides a reliable method for accessing synthetically valuable chiral pyrrolidin-3-ones with high enantiomeric excess. nih.gov These examples underscore the capability of chiral gold catalysis to control stereochemistry in complex reactions involving sulfonamide substrates. The combination of chiral sulfinimine chemistry with gold catalysis has proven to be a particularly effective strategy for achieving high levels of stereocontrol. nih.govnih.gov

Stereoselective Synthesis and Enantiopure Derivatives

The presence of a stereocenter in the 1-phenylethyl group makes the stereoselective synthesis of this compound a critical area of study.

Asymmetric Synthesis Methodologies for Chiral 1-Phenylethyl Moieties

The chiral 1-phenylethylamine (α-PEA) moiety is a fundamental building block, and numerous methods exist for its enantioselective synthesis. nih.govresearchgate.net As a privileged chiral auxiliary, enantiopure α-PEA is accessible through various techniques, including the resolution of racemic mixtures and asymmetric synthesis. nih.gov

One highly effective method is chemo-enzymatic resolution. For instance, the resolution of racemic 1-phenylethylamine and its derivatives can be catalyzed by immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B). nih.govnih.gov This enzymatic kinetic resolution process selectively acylates one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. nih.gov Another established approach is the use of classical resolution via the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. nih.gov These methodologies provide reliable access to both (R)- and (S)-1-phenylethylamine, which are the direct precursors for the corresponding enantiopure sulfonamides. nih.govnih.gov

Enantioselective Control and Chiral Induction in Benzenesulfonamide (B165840) Formation

The most direct method for achieving enantioselective control in the formation of the target benzenesulfonamide is to start with an enantiomerically pure precursor. The reaction of an enantiopure amine, such as (S)-1-phenylethylamine, with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) directly yields the corresponding enantiopure sulfonamide. nih.gov

In a typical synthesis, (S)-1-phenylethylamine is dissolved in a suitable solvent like toluene, followed by the addition of tosyl chloride and a base, such as diisopropylethylamine, to neutralize the HCl byproduct. nih.gov The reaction proceeds without affecting the stereocenter of the amine, thus the chirality of the starting material is directly transferred to the final product. This substrate-controlled approach is highly efficient, providing the desired stereoisomer, such as 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, in high yield and optical purity. nih.gov

Isolation and Characterization of Stereoisomers

The isolation of individual stereoisomers can be achieved through synthesis from enantiopure starting materials, as described above. nih.gov Characterization of the resulting enantiopure compounds relies on a combination of physical and spectroscopic methods. The melting point of an enantiopure compound is typically sharp and distinct from that of the racemic mixture. For example, 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide is reported as a white crystalline solid with a melting point of 87–89°C. nih.gov

X-ray crystallography provides definitive proof of the absolute configuration and detailed structural information. nih.govresearchgate.netresearchgate.net Analysis of the crystal structure of the (S)-enantiomer reveals key conformational features. The molecule is bent at the nitrogen atom, and the atoms around the sulfur atom adopt a distorted tetrahedral geometry. nih.govresearchgate.net Intermolecular forces, such as N-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings, are crucial in defining the crystal packing. nih.govresearchgate.net For separation of enantiomers from a racemic mixture, chiral high-performance liquid chromatography (HPLC) is a standard technique. While not specifically detailed for the title compound, methods for the enantioseparation of closely related compounds, like benzoylated 1-phenylethylamine, have been successfully developed using chiral stationary phases. researchgate.net

Table 2: Crystallographic Data for 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S | nih.govresearchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | P2₁ | researchgate.netresearchgate.net |

| Dihedral Angle (between aromatic rings) | 14.47 (8)° | nih.govresearchgate.net |

| C—SO₂—NH—C Torsion Angle | 79.06 (13)° | nih.govresearchgate.net |

| Intermolecular Interactions | N-H···O hydrogen bonds, π–π stacking | nih.govresearchgate.net |

Synthesis of Analogues and Derivatization for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is essential for conducting structure-activity relationship (SAR) studies, which are pivotal in fields like medicinal chemistry. nih.govnih.gov Derivatization can be targeted at either the benzenesulfonamide portion or the 1-phenylethyl moiety.

To modify the benzenesulfonamide ring, various substituted anilines can be used as starting materials. For example, a substituted aniline (B41778) can undergo a Sandmeyer reaction to generate a benzenesulfonyl chloride, which is then reacted with an amine. nih.gov Alternatively, cross-coupling reactions can be employed to introduce diversity. For instance, a halogenated benzenesulfonamide can be coupled with various partners to introduce new substituents. nih.gov

Modifications to the 1-phenylethylamine part can involve using commercially available or synthetically prepared substituted phenylethylamines. This allows for the exploration of the effects of substituents on the phenyl ring of the amine portion. The combination of these strategies allows for the creation of a library of related compounds, enabling a systematic investigation of how structural changes influence the compound's properties and biological activity. nih.gov

Introduction of Substituents on Phenyl Rings

The introduction of various functional groups onto the phenyl rings of the this compound scaffold is a primary strategy for modulating its properties. This can be achieved by utilizing appropriately substituted starting materials in the initial synthesis. The fundamental reaction involves the condensation of a substituted 1-phenylethylamine with a substituted 4-methylbenzenesulfonyl chloride (tosyl chloride) or a related sulfonyl halide. nih.gov

The general synthetic approach allows for a wide range of substituents to be incorporated into either the phenylethyl moiety or the benzenesulfonamide moiety. For instance, starting with a substituted (S)-1-phenylethylamine and reacting it with p-toluenesulfonyl chloride in the presence of a base like diisopropylethylamine in a suitable solvent such as toluene, yields the corresponding substituted sulfonamide. nih.gov This method provides a direct route to derivatives with diverse electronic and steric properties.

While direct electrophilic substitution on the pre-formed parent molecule is less common, the use of substituted precursors is highly efficient. Examples from related benzenesulfonamide syntheses show that precursors bearing halogen (bromo, chloro, fluoro) and electron-withdrawing (nitro, trifluoromethyl) groups are frequently used to generate libraries of compounds. nih.govmdpi.com

Table 1: Examples of Substituted Phenyl Ring Derivatives

| Substituent (R) | Position | Precursor Molecule | Resulting Derivative Structure |

|---|---|---|---|

| -Cl | para-position of phenylethyl ring | 1-(4-chlorophenyl)ethan-1-amine | N-(1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide |

| -OCH3 | meta-position of phenylethyl ring | 1-(3-methoxyphenyl)ethan-1-amine | N-(1-(3-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide |

| -NO2 | ortho-position of benzenesulfonamide ring | 2-methyl-6-nitrobenzenesulfonyl chloride | 2-methyl-N-(1-phenylethyl)-6-nitrobenzenesulfonamide |

| -Br | para-position of benzenesulfonamide ring | 4-bromo-N-(1-phenylethyl)benzenesulfonamide | 4-bromo-N-(1-phenylethyl)benzenesulfonamide |

Modifications of the Alkyl Chain and Nitrogen Atom

Alterations to the ethyl bridge and the sulfonamide nitrogen atom introduce significant structural diversity. These modifications can impact the molecule's conformation, flexibility, and hydrogen bonding capacity.

One common transformation of the alkyl chain is the introduction of a carbonyl group, converting the phenylethyl moiety into a phenacyl group. For example, 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide can be synthesized, representing a shift from a simple alkyl linker to a keto-ethyl linker. chemspider.com This modification introduces a planar, electron-rich keto group that can engage in different interactions.

Further complexity can be introduced by replacing the ethylamine (B1201723) precursor with other α-amino esters during the initial synthesis. This leads to derivatives like methyl 2-(N-benzyl-4-methylphenylsulfonamido)-2-phenylacetate, where the original ethyl chain is replaced by a functionalized acetate (B1210297) group. orgsyn.org

The sulfonamide nitrogen itself can also be a site for modification. While the parent compound has a secondary amine (N-H), this proton can be replaced with various alkyl or aryl groups. N-alkylation can be achieved under basic conditions using an appropriate alkyl halide. For instance, reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative. Such modifications remove the hydrogen bond donor capability of the sulfonamide nitrogen and introduce additional steric bulk. orgsyn.org

Table 2: Examples of Alkyl Chain and Nitrogen Atom Modifications

| Modification Type | Reagents/Strategy | Resulting Compound | Reference |

|---|---|---|---|

| Oxidation of Alkyl Chain | Use of 2-amino-1-phenylethan-1-one precursor | 4-Methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide | chemspider.com |

| Chain Functionalization | Use of methyl 2-amino-2-phenylacetate precursor | Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate | orgsyn.org |

| N-Alkylation | Deprotonation followed by reaction with an alkyl halide (e.g., benzyl bromide) | 4-Methyl-N-benzyl-N-(1-phenylethyl)benzenesulfonamide | orgsyn.org |

| Chain Unsaturation | Use of a phenylethynyl amine precursor | 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide |

Hybrid Structures Incorporating Heterocyclic Moieties

A significant area of synthetic exploration involves the fusion of the benzenesulfonamide scaffold with various heterocyclic rings to create novel hybrid molecules. These hybrids often combine the structural features of the sulfonamide with those of biologically relevant heterocycles.

Thiazolone and Thiazolidinone Hybrids Thiazolone-benzenesulfonamide derivatives can be synthesized through the reaction of a benzenesulfonamide-containing thiourea (B124793) with an appropriate α-bromo ester. nih.gov For example, reacting 1-(4-aminophenyl)thiourea with ethyl 2-bromoacetate in DMF yields 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. nih.gov Similarly, 4-thiazolidinone (B1220212) hybrids can be prepared via a one-pot cyclocondensation reaction involving a sulfonamide-bearing amine, an aromatic aldehyde, and mercaptoacetic acid. nih.govsemanticscholar.org

Imidazole (B134444) Hybrids Benzenesulfonamide derivatives containing an imidazole ring have been synthesized through multi-step procedures. mdpi.comktu.edu A common route involves the reaction of an aminobenzenesulfonamide with an α-haloketone, followed by cyclization with a reagent like potassium thiocyanate (B1210189) to form a 2-thioxoimidazole intermediate. The thio-group can then be S-alkylated to produce a variety of 2-(alkylthio)imidazole derivatives. mdpi.comktu.edu

Thiazolotriazole Hybrids More complex hybrids, such as those incorporating both thiazole (B1198619) and triazole rings, have been developed. The synthesis can involve creating a benzenesulfonamide-thiazole core, which is then functionalized with an azide (B81097) or alkyne group to allow for a subsequent copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring. nih.gov

Indole Hybrids Hybrid structures containing indole, triazole, and sulfonamide moieties have been synthesized through multicomponent reactions. nih.gov A typical approach involves reacting a sulfonamide precursor that contains an acetyltriazole group with an aromatic aldehyde and 3-(1H-indol-3-yl)-3-oxopropanenitrile in the presence of a catalyst to construct a highly substituted pyridine (B92270) ring that links the various components. nih.gov

Table 3: Synthesis of Benzenesulfonamide-Heterocyclic Hybrids

| Heterocycle | General Synthetic Method | Example Product | Reference |

|---|---|---|---|

| Thiazolone | Reaction of a sulfonamide-thiourea with an α-bromo ester. | 4-((5-Methyl-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | nih.gov |

| Imidazole | Reaction of an aminobenzenesulfonamide with an α-haloketone, followed by cyclization and S-alkylation. | 3-(2-(Methylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide | mdpi.com |

| Thiazole-Triazole | Formation of a thiazole core followed by click chemistry to append a triazole ring. | Benzenesulfonamide incorporating thiazole tethered 1,2,3-triazoles | nih.gov |

| Indole-Pyridine | Multicomponent reaction of a sulfonamide-triazole, an aldehyde, and an indole-containing nitrile. | N-(4-(4-(5-Cyano-4-(phenyl)-6-(1H-indol-3-yl)pyridin-2-yl)-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide | nih.gov |

Molecular Structure, Conformational Analysis, and Crystallographic Studies

Solid-State Structural Elucidation by X-ray Diffraction

Single-crystal X-ray diffraction studies have provided a definitive structural characterization of 4-methyl-N-(1-phenylethyl)benzenesulfonamide in its solid form. These investigations reveal the precise spatial arrangement of the atoms, the conformation of the molecule, and the packing of molecules within the crystal lattice. researchgate.netnih.gov

Crystallographic analysis of the (S)-enantiomer of this compound has determined that it crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific space group has been identified as P2₁, a common space group for chiral molecules. researchgate.netresearchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been precisely measured. researchgate.netnih.govresearchgate.net

| Crystal Data | |

| Chemical Formula | C₁₅H₁₇NO₂S |

| Formula Weight | 275.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.1588 (4) |

| b (Å) | 10.1498 (4) |

| c (Å) | 8.9242 (5) |

| β (°) ** | 105.545 (4) |

| Volume (ų) ** | 711.98 (6) |

| Z | 2 |

This table presents the crystallographic data for this compound. Data sourced from multiple crystallographic studies. researchgate.netnih.govresearchgate.net

The molecular geometry of this compound is defined by its specific bond lengths, bond angles, and dihedral angles. The arrangement of atoms around the sulfur atom of the sulfonamide group deviates slightly from a perfect tetrahedral geometry. nih.gov A notable feature of the molecular structure is the relative orientation of the two aromatic rings—the tolyl group and the phenyl group. The dihedral angle between the mean planes of these two rings is 14.47 (8)°. researchgate.netnih.govresearchgate.net This indicates a nearly parallel, but slightly offset, arrangement of the rings within a single molecule.

| Selected Bond Angles (°) | |

| O2—S1—O1 | 119.63 (8) |

This table highlights a key bond angle in the sulfonamide group, indicating a distorted tetrahedral geometry around the sulfur atom. nih.gov

Intermolecular Interactions in Crystalline State

The stability of the crystalline lattice of this compound is maintained by a combination of intermolecular forces. These non-covalent interactions, including hydrogen bonding and π–π stacking, dictate the three-dimensional architecture of the crystal.

A prominent feature of the crystal packing is the presence of intermolecular hydrogen bonds. Specifically, the hydrogen atom of the sulfonamide N–H group acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms (O) of an adjacent molecule. researchgate.netnih.gov This N—H···O interaction links the molecules together, forming infinite chains that propagate along the crystallographic b axis. researchgate.netnih.govresearchgate.net These hydrogen-bonded chains are a fundamental motif in the supramolecular assembly of this compound.

Conformational Analysis in Solution and Gas Phase

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), it is possible to deduce the time-averaged conformation of a flexible molecule.

For this compound, spectroscopic data has been reported, though the detailed spectral parameters are not widely publicly available. nih.govresearchgate.net However, the principles of conformational analysis using NMR can be described. The key dihedral angles that define the conformation of this molecule are those around the S-N bond, the N-Cα bond, and the Cα-C(phenyl) bond.

The coupling constants between the protons on the ethylamine (B1201723) moiety, specifically the methine proton (H-Cα) and the methyl protons (H-Cβ), would be particularly informative. According to the Karplus equation, the magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants, one could infer the preferred rotameric state around the Cα-N bond.

Furthermore, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could provide direct evidence of through-space proximity between specific protons. For instance, NOE correlations between protons on the tosyl group's aromatic ring and protons on the phenylethyl group's aromatic ring would indicate a folded conformation where these two rings are relatively close to each other. Conversely, the absence of such correlations would suggest a more extended conformation. The observation of NOEs between the sulfonamide N-H proton and specific protons on the phenylethyl moiety would also help to lock down the conformation around the S-N bond.

While detailed experimental NMR data for conformational analysis of the title compound is not readily accessible in the public domain, the techniques described represent the standard approach for determining the conformational preferences of such molecules in solution.

In the absence of extensive experimental data for the gas phase, or to complement solution-phase studies, theoretical and computational chemistry methods are employed to map the conformational landscape of a molecule. These approaches calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of stable low-energy conformers and the energy barriers that separate them.

For a molecule like this compound, a common approach is to perform a systematic conformational search using molecular mechanics or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). The procedure typically involves:

Potential Energy Surface Scan: The potential energy of the molecule is calculated as one or two of these bond's dihedral angles are systematically rotated. This generates a potential energy surface (PES) that reveals the low-energy regions corresponding to stable conformers.

Geometry Optimization: The structures corresponding to the energy minima on the PES are then fully optimized to find the exact geometry of the stable conformers.

Frequency Calculations: Vibrational frequency calculations are typically performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate their thermodynamic properties, such as relative Gibbs free energies.

While specific computational studies on this compound are not prominently available in the literature, studies on related phenethylamines and sulfonamides have shown that these molecules often possess multiple low-energy conformers. For instance, the orientation of the two aromatic rings can lead to "extended" or "folded" conformers. In the solid state, crystallographic data for the (S)-enantiomer shows a specific conformation where the C—SO2—NH—C torsion angle is 79.06 (13)° and the dihedral angle between the two aromatic rings is 14.47 (8)°. nih.gov This represents one possible low-energy state, but in the gas phase or in solution, other conformers with different torsion angles may also be significantly populated.

Theoretical calculations would provide the relative energies of these different conformers, giving insight into their expected populations at a given temperature according to the Boltzmann distribution. Such studies are invaluable for understanding the dynamic nature of the molecule's structure.

Computational Chemistry and Quantitative Structure Activity Relationships Qsar

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These theoretical simulations, often using methods like Density Functional Theory (DFT), help in understanding molecular stability, reactivity, and structure. nih.govresearchgate.net

The electronic structure of 4-methyl-N-(1-phenylethyl)benzenesulfonamide has been detailed through X-ray crystallography. This experimental technique provides precise coordinates of the atoms, defining the molecule's three-dimensional geometry, which is fundamental to its electronic properties.

The crystal structure reveals that the molecule is bent at the nitrogen atom. The atoms surrounding the sulfur atom of the sulfonamide group are arranged in a distorted tetrahedral configuration, a common feature in sulfonamides. The dihedral angle between the two aromatic rings (the p-tolyl group and the phenyl group) is approximately 14.47°. researchgate.net In the solid state, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains. Additionally, π–π stacking interactions occur between the phenyl rings of adjacent molecules, with a centroid-centroid distance of about 3.81 Å, contributing to the stability of the crystal packing. researchgate.net

Table 1: Key Geometric Parameters of this compound from Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (between aromatic rings) | 14.47 (8)° | researchgate.net |

| C—SO2—NH—C Torsion Angle | 79.06 (13)° | researchgate.net |

| O2—S1—O1 Angle | 119.63 (8)° | researchgate.net |

| Intermolecular Interaction Type | N-H···O Hydrogen Bonds | researchgate.net |

| Intermolecular Interaction Type | π–π Stacking | researchgate.net |

| π–π Stacking Distance (centroid-centroid) | 3.81 (3) Å | researchgate.net |

Note: This interactive table summarizes key structural data obtained from X-ray diffraction studies.

While specific molecular orbital studies for this compound are not extensively detailed in the public literature, Molecular Orbital (MO) theory provides a framework for understanding its chemical reactivity. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov For sulfonamides, the HOMO is typically distributed over the electron-rich aromatic rings and the sulfonamide nitrogen, while the LUMO is often localized on the sulfonyl group and the aromatic system, indicating these are the likely sites for nucleophilic and electrophilic attacks, respectively.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, providing a guide to its intermolecular interactions. In an ESP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov

For this compound, the ESP surface would be expected to show significant negative potential around the oxygen atoms of the sulfonyl group due to their high electronegativity. These regions would act as hydrogen bond acceptors. The hydrogen atom on the sulfonamide nitrogen (N-H) would exhibit a positive potential, making it a key hydrogen bond donor site. The aromatic rings would present a complex surface with regions of negative potential above and below the plane (due to the π-electron cloud) and positive potential around the edges associated with the hydrogen atoms.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target like an enzyme.

Although specific docking studies featuring this compound are not prominently published, the benzenesulfonamide (B165840) scaffold is a well-known pharmacophore for several enzymes, including Carbonic Anhydrase (CA), Glyoxalase I (Glx-I), and Acetylcholinesterase (AChE).

Carbonic Anhydrase (CA): Benzenesulfonamides are classic inhibitors of CAs. The primary binding mode involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The sulfonyl oxygens typically form hydrogen bonds with key amino acid residues, such as Thr199 in human CA II, anchoring the inhibitor. The aromatic rings (tolyl and phenyl groups) of the compound would likely occupy hydrophobic pockets within the active site, contributing to binding affinity. nih.govtandfonline.com

Glyoxalase I (Glx-I): Inhibition of Glx-I is a strategy in anticancer drug design. Docking studies of other sulfonamide derivatives suggest that they can bind to the active site, which contains a catalytic zinc or nickel ion. The interactions often involve the sulfonamide group chelating the metal ion and forming hydrogen bonds with nearby residues like Gln33 and Glu99. acs.org

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease. While less common than for CAs, some sulfonamides have been investigated as AChE inhibitors. Docking studies of related compounds show interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Interactions often involve π-π stacking with aromatic residues like Trp84 and Tyr334 and hydrogen bonding.

Based on the known interactions of the benzenesulfonamide scaffold with these enzymes, a hypothetical interaction profile for this compound can be proposed.

Table 2: Predicted Ligand-Protein Interactions for the Benzenesulfonamide Scaffold

| Target Enzyme | Key Interactions | Interacting Residues (Examples) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Metal Coordination (Zn²⁺) with sulfonamide N, Hydrogen Bonding with sulfonyl O | Thr199, His94, His96, His119 | tandfonline.com |

| Glyoxalase I | Metal Coordination (Zn²⁺), Hydrogen Bonding | Gln33, Glu99, Arg37 | acs.org |

| Acetylcholinesterase | π-π Stacking, Hydrogen Bonding | Trp84, Tyr334, Phe330 |

Note: This interactive table summarizes the typical interactions of the benzenesulfonamide core with various enzyme targets, as specific data for this compound is not available.

The profile highlights the versatility of the sulfonamide group in forming key polar interactions (metal coordination and hydrogen bonds), while the appended lipophilic groups (p-tolyl and phenylethyl) are crucial for engaging with hydrophobic sub-pockets in the enzyme active sites, thereby influencing potency and selectivity.

Elucidation of Key Interacting Residues and Binding Site Characteristics

Understanding the precise interactions between a ligand and its target protein is fundamental for structure-based drug design. For this compound, while specific molecular docking studies detailing its interactions with particular protein residues are not extensively published, its crystal structure provides significant clues about its potential binding site characteristics.

Crystallographic data for the related compound, 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, reveals a well-defined three-dimensional geometry. nih.govresearchgate.net The molecule adopts a bent conformation at the nitrogen atom, with a C—SO2—NH—C torsion angle of approximately 79.06°. nih.gov The arrangement of atoms around the sulfur atom deviates from a perfect tetrahedron. nih.gov This specific geometry is crucial for its fit within a binding pocket.

The structure is characterized by two aromatic rings, the p-tolyl group and the phenylethyl group, with a dihedral angle of 14.47° between them. nih.gov This orientation suggests that the binding site would likely feature a hydrophobic pocket capable of accommodating these aromatic moieties. Furthermore, the presence of a sulfonamide group allows for the formation of key intermolecular interactions. In the crystalline state, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov This indicates that the sulfonamide moiety can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms). Additionally, π–π stacking interactions are observed between the benzene (B151609) rings, with a centroid-centroid distance of 3.81 Å, highlighting the importance of aromatic interactions in its molecular recognition. nih.gov

Based on these structural features, it can be inferred that the binding site for this compound would likely possess:

Hydrophobic regions: To accommodate the p-tolyl and phenylethyl groups.

Hydrogen bond donors and acceptors: To interact with the sulfonamide linkage.

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): To engage in π–π stacking interactions with the compound's aromatic rings.

Molecular docking studies on other sulfonamide derivatives have shown interactions with key residues such as Trp84 and Tyr121 in acetylcholinesterase, involving π–π stacking and hydrogen bonding, respectively. nih.gov While not directly on the target compound, these findings support the predicted binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful computational tool that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the effects of various structural, electronic, and physicochemical properties, QSAR models can be developed to predict the activity of novel compounds and guide the design of more potent analogs.

Correlation of Structural Descriptors with Biological Activity

These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and pKa.

For benzenesulfonamide derivatives, descriptors such as molar refractivity, logP, and various electronic parameters have been shown to correlate with their inhibitory activity. mdpi.com The development of a robust QSAR model involves selecting the most relevant descriptors and using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. tiu.edu.iqnih.gov The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for an external test set. tiu.edu.iqnih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the aromatic rings could lead to enhanced biological activity.

Predictive Modeling for Novel Derivatives

A key application of QSAR is the development of predictive models that can be used to estimate the biological activity of novel, unsynthesized compounds. researchgate.net Once a statistically significant and validated QSAR model is established for a series of compounds, it can be used to screen virtual libraries of related structures and prioritize the synthesis of those predicted to have the highest activity. researchgate.net

For instance, a validated QSAR model for benzenesulfonamide derivatives could be used to predict the inhibitory potency of new analogs of this compound with different substituents on the phenyl or ethyl groups. This in silico screening can significantly reduce the time and resources required for the discovery of new lead compounds.

The predictive power of these models is crucial for guiding medicinal chemistry efforts. By understanding which structural modifications are likely to improve activity, chemists can design and synthesize new molecules with a higher probability of success. researchgate.net

Role of Physicochemical Parameters (e.g., Hammett's σ factor, pKa) in Inhibitory Activity

The inhibitory activity of sulfonamides is often critically dependent on their physicochemical properties, particularly their acidity (pKa) and the electronic effects of their substituents, which can be quantified by parameters like the Hammett's σ factor.

The Hammett's σ factor is a measure of the electronic effect (electron-donating or electron-withdrawing) of a substituent on an aromatic ring. These electronic effects can influence the acidity of the sulfonamide proton and the binding affinity of the molecule to its target. By analyzing the correlation between the Hammett's σ values of different substituents and the corresponding biological activities (a Hammett plot), it is possible to elucidate the electronic requirements for optimal interaction with the target. For benzenesulfonamide derivatives, electron-withdrawing substituents generally increase the acidity of the sulfonamide proton, which can lead to enhanced inhibitory activity if the anionic form is preferred for binding.

Below is an interactive data table summarizing the key concepts and their relevance in the study of this compound.

| Parameter/Concept | Description | Relevance to this compound |

| Molecular Geometry | The 3D arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. | The bent structure at the nitrogen and the dihedral angle between the aromatic rings are critical for its fit into a binding pocket. nih.gov |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds and π–π stacking. | The sulfonamide group can form hydrogen bonds, and the aromatic rings can engage in π–π stacking with protein residues. nih.gov |

| Structural Descriptors | Numerical values that represent various aspects of a molecule's structure. | Used in QSAR models to correlate structure with biological activity. |

| QSAR Models | Mathematical equations that relate structural descriptors to biological activity. | Can be used to predict the activity of novel derivatives and guide their design. researchgate.net |

| pKa | A measure of the acidity of the sulfonamide proton. | Influences the ionization state of the molecule at physiological pH, which is often crucial for binding to the target. mdpi.com |

| Hammett's σ factor | A measure of the electronic effect of substituents on the aromatic ring. | Helps to understand the electronic requirements for optimal biological activity. |

Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the biological and molecular activities of the compound this compound for the topics outlined in your request.

Extensive searches for enzyme inhibition profiles and in vitro cellular activity studies for this specific compound did not yield the necessary research findings to populate the requested sections and data tables. The existing literature focuses on the biological activities of the broader class of benzenesulfonamides or structurally related but distinct molecules.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound.

Molecular Mechanisms of Action

The molecular behavior of this compound has not been extensively characterized. However, based on the well-documented activities of other sulfonamide-containing molecules, several potential mechanisms can be postulated.

Interaction with Specific Molecular Targets and Pathways

Direct evidence identifying specific molecular targets and pathways for this compound is not available in the current body of scientific literature. The biological effects of many sulfonamide derivatives are attributed to their ability to inhibit specific enzymes. A prominent example is the inhibition of dihydropteroate (B1496061) synthase in bacteria, which is the basis for their antibacterial effects. In human cells, sulfonamides are known to target carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. cerradopub.com.br

It is plausible that this compound could interact with one or more of these or other yet-to-be-identified cellular targets. However, without dedicated screening and mechanistic studies, any proposed interaction remains speculative.

Role of the Sulfonamide Group as a Zinc-Binding Group in Enzyme Inhibition

A key feature of the sulfonamide group (-SO₂NH₂) is its ability to act as a zinc-binding group (ZBG). This is a well-established mechanism for the inhibition of zinc-containing enzymes, known as metalloenzymes. The deprotonated sulfonamide nitrogen can coordinate with the zinc ion (Zn²⁺) located in the active site of these enzymes, disrupting their catalytic activity.

Carbonic anhydrases are a prime example of zinc-dependent enzymes that are targeted by sulfonamide inhibitors. The sulfonamide moiety binds to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. This interaction is a cornerstone of the therapeutic action of many sulfonamide drugs. Given the presence of the sulfonamide group in this compound, it is reasonable to hypothesize that it could exhibit inhibitory activity against certain metalloenzymes through this zinc-binding mechanism.

Mechanistic Pathways of Target Modulation

In the absence of identified molecular targets for this compound, a discussion of the mechanistic pathways of target modulation is theoretical. Should this compound be found to inhibit a specific enzyme, the downstream effects would depend on the role of that enzyme in cellular signaling or metabolic pathways.

For instance, if it were to inhibit a particular isoform of carbonic anhydrase, it could modulate pH regulation, ion transport, and other physiological processes controlled by that isoform. This could, in turn, impact various cellular behaviors, from proliferation to apoptosis. However, without experimental data, any description of modulated pathways remains conjectural.

Stereoisomer-Specific Biological Profiles

This compound possesses a chiral center at the 1-phenylethyl moiety, meaning it can exist as two distinct stereoisomers: (R)-4-methyl-N-(1-phenylethyl)benzenesulfonamide and (S)-4-methyl-N-(1-phenylethyl)benzenesulfonamide. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target. Chiral recognition is a fundamental principle in biology, as enzymes and receptors are themselves chiral and often show a preference for one stereoisomer over the other.

Despite the importance of stereochemistry in drug action, there is currently no publicly available research comparing the biological profiles of the individual (R) and (S) enantiomers of this compound. Such studies would be crucial to fully understand its potential biological effects and to identify the more active or safer isomer for any potential therapeutic development. A crystallographic study has been performed on the (S)-isomer, providing detailed information about its solid-state conformation. researchgate.netnih.gov

Applications in Asymmetric Synthesis

Use as a Chiral Auxiliary

The chiral 1-phenylethyl group is a well-established chiral auxiliary in asymmetric synthesis. However, a detailed review of the scientific literature does not reveal specific reported applications of 4-methyl-N-(1-phenylethyl)benzenesulfonamide as a chiral auxiliary in stereoselective reactions.

Role as a Chiral Ligand in Catalysis

Similarly, there is a lack of published research demonstrating the use of this compound as a chiral ligand in metal-catalyzed asymmetric transformations.

Examples of Stereoselective Reactions

Due to the absence of specific studies on the application of this compound in asymmetric synthesis, no examples of stereoselective reactions employing this compound can be provided at this time. This represents a significant area for future research.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are crucial for the unambiguous determination of the molecular structure of 4-methyl-N-(1-phenylethyl)benzenesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Detailed ¹H NMR and ¹³C NMR spectroscopic data for 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide have been reported in the scientific literature. nih.govresearchgate.net The expected signals in the ¹H NMR spectrum would correspond to the protons of the tosyl group's methyl and aromatic moieties, as well as the protons of the 1-phenylethyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Table 1: Representative NMR Data for Sulfonamides (Note: The following is a generalized representation of expected NMR data for structurally related compounds, as specific data for the title compound was not available in the cited sources.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Tosyl-CH₃ | ~2.4 | ~21.5 |

| Phenylethyl-CH₃ | ~1.5 | ~22.0 |

| Phenylethyl-CH | ~4.7 | ~55.0 |

| Aromatic-H | 7.0 - 7.8 | 125.0 - 145.0 |

| Sulfonamide-NH | Variable | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key characteristic absorption bands are expected for the N-H bond of the sulfonamide, the S=O stretches, and the aromatic C-H and C=C bonds. The NIST Chemistry WebBook provides IR spectral data for the related compound 4-methylbenzenesulfonamide, which shows characteristic sulfonamide peaks. nist.gov For this compound, the spectrum would be more complex due to the additional 1-phenylethyl group. Detailed spectroscopic data for the title compound is referenced in the work by Georgy et al. (2009). nih.govresearchgate.net

Table 2: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3300 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Asymmetric SO₂ Stretch | 1350 - 1315 |

| Symmetric SO₂ Stretch | 1170 - 1150 |

| Aromatic C=C Bending | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound by measuring its exact mass with high accuracy. This technique provides strong evidence for the elemental composition of the molecule.

The molecular formula of this compound is C₁₅H₁₇NO₂S. nih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental HRMS analysis would aim to find a mass-to-charge ratio (m/z) that closely matches this calculated value, confirming the compound's molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇NO₂S |

| Calculated Exact Mass | 275.0980 |

| Expected Ion (e.g., [M+H]⁺) | 276.1053 |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for its subsequent purification to a high degree of purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound from (S)-1-phenylethylamine and p-toluenesulfonyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product. nih.govresearchgate.net

The reaction is typically monitored on silica (B1680970) gel plates, and the spots are visualized under UV light. The reaction is considered complete when the spot corresponding to the starting amine is no longer detected. nih.govresearchgate.net The choice of eluent is critical for achieving good separation between the starting materials and the product.

Column Chromatography (Silica Gel Flash Chromatography) for Product Purification

Following the completion of the reaction, the crude product is typically purified using column chromatography, often with silica gel as the stationary phase (flash chromatography). This technique separates the desired product from any unreacted starting materials, byproducts, or other impurities.

For the purification of 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, a common eluent system is a 1:1 mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc). nih.govresearchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product. Evaporation of the solvent from the combined pure fractions yields the purified this compound.

Table 4: Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Varies (e.g., PE/EtOAc mixtures) | Reaction Monitoring |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (1:1) | Product Purification |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Sulfonamide Derivatives with Enhanced Target Specificity

The development of novel sulfonamide derivatives through the structural optimization of existing scaffolds is a primary research focus aimed at achieving maximum biological activity. nih.gov Researchers are actively designing and synthesizing new benzenesulfonamide (B165840) derivatives to act as potent inhibitors for a variety of biological targets. nih.govnih.gov For instance, structural modifications have led to the identification of potent anti-influenza agents that target the hemagglutinin protein. nih.gov Another area of interest is the development of derivatives that selectively inhibit specific enzyme isoforms, such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. rsc.org The goal is to create compounds with high efficacy and selectivity, thereby minimizing off-target effects. rsc.org The versatility of the benzenesulfonamide scaffold allows for the introduction of various functional groups to fine-tune the pharmacological profile of the resulting molecules. nih.govnih.gov

Table 1: Examples of Synthesized Benzenesulfonamide Derivatives and Their Target Specificity

| Derivative Class | Target | Desired Outcome |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Selective inhibition for anticancer activity rsc.org |

| Disubstituted benzenesulfonamides | Influenza Hemagglutinin (HA) | Inhibition of viral fusion with host cells nih.gov |

| meta-Substituted benzenesulfonamides | Metallo-β-lactamase (MβL) ImiS | Overcoming carbapenem (B1253116) resistance in bacteria nih.gov |

| Thiazolidinone-benzenesulfonamides | Cancer Cell Lines (MCF-7, HepG2) | Cytotoxicity and induction of apoptosis nih.gov |

Advanced Computational Approaches for Structure-Based Design and Activity Prediction

Computational chemistry plays a crucial role in modern drug discovery and the study of sulfonamides. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to simulate the electronic structure of these compounds and predict their biological activity. nih.govresearchgate.net Molecular docking studies, for example, can estimate the binding energy and conformation of a sulfonamide derivative within the active site of a target protein, such as dihydropteroate (B1496061) synthase (DHPS), providing insights into the structural basis for its antibacterial activity. nih.govresearchgate.net These computational models help researchers understand key interactions, like hydrogen bonding between the sulfonamide group and amino acid residues in the target's binding pocket. nih.govresearchgate.net This in-silico analysis allows for the rational design of new derivatives with improved binding affinities and specificity before undertaking costly and time-consuming synthesis. nih.govresearchgate.net

Table 2: Application of Computational Methods in Sulfonamide Research

| Computational Method | Application | Key Insights |

| Molecular Docking | Predicting binding modes and affinities for targets like DHPS, CA IX, and MβLs. nih.govrsc.orgnih.gov | Identification of key amino acid interactions, role of the sulfonamide group as a zinc-binding moiety. nih.govresearchgate.net |

| Density Functional Theory (DFT) | Simulating electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular reactivity. mdpi.comnih.gov | Understanding molecular stability, reactivity, and electronic transitions within the molecule. nih.gov |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. semanticscholar.org | Early assessment of drug-likeness and potential pharmacokinetic issues. |

Exploration of Undiscovered Molecular Targets for Benzenesulfonamide Scaffolds

The benzenesulfonamide framework is recognized for its ability to interact with a wide array of biological targets, extending far beyond classic antibacterial applications. researchgate.netcerradopub.com.br Current research is focused on identifying novel molecular targets for this versatile scaffold. nih.gov Studies have already demonstrated that derivatives can act as inhibitors of enzymes like vacuolar-type H+-ATPase (V-ATPase), which is a potential pesticide target, and metallo-β-lactamases, which are involved in antibiotic resistance. nih.govnih.gov The inherent structural and electronic properties of sulfonamides make them suitable candidates for interacting with various biomolecules. cerradopub.com.br The continued investigation into the structures and properties of new sulfonamides remains a highly relevant topic, driven by the need for novel therapeutic agents. researchgate.netnih.gov This exploration could uncover new mechanisms of action and expand the therapeutic utility of this class of compounds.

Development of Robust and Scalable Synthetic Routes for Chiral Forms

The synthesis of enantiomerically pure compounds is critical, as different stereoisomers can exhibit vastly different biological activities. acs.org For 4-methyl-N-(1-phenylethyl)benzenesulfonamide, the chirality arises from the 1-phenylethyl moiety. The development of robust and scalable methods for asymmetric synthesis is a significant area of research. thieme.dechemrxiv.org One reported synthesis for the (S)-enantiomer involves the reaction of (S)-1-phenylethylamine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov Broader research into the asymmetric synthesis of related sulfur(VI) compounds focuses on using chiral auxiliaries, such as quinine, or developing novel chiral transfer reagents to achieve high yields and excellent enantioselectivity. chemrxiv.orgnih.govnih.govacs.org The challenge lies in creating practical, feasible, and stable reagents and processes that can be scaled up for potential industrial applications. thieme.de

Application of this compound as a Versatile Synthetic Intermediate

Beyond its own potential biological activities, this compound serves as a valuable chiral building block in organic synthesis. The sulfonamide group can function as a protecting group for the amine, which can be removed under specific conditions. Furthermore, compounds of this type are useful as alkylating agents for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov A closely related compound, 4-methyl-N-(phenylmethyl)benzenesulfonamide, has been used as a key reagent in a one-pot process to access α-amino ester derivatives. orgsyn.org This demonstrates the potential of the title compound to act as a chiral nucleophile or as a precursor for more complex chiral molecules, making it a versatile intermediate for the synthesis of pharmaceutically relevant compounds.

Mechanistic Elucidation of Broader Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms behind the biological activities of benzenesulfonamides is a fundamental goal of ongoing research. While the antibacterial action via inhibition of dihydropteroate synthase is well-established, the mechanisms for other activities are still being elucidated. nih.govnih.gov For example, some benzenesulfonamide derivatives are known to possess anticancer, anti-HIV, and anti-inflammatory properties. researchgate.netnih.gov Molecular modeling studies suggest that the sulfonamide group often plays a crucial role, for instance, by coordinating with zinc ions in the active sites of metalloenzymes like carbonic anhydrases and metallo-β-lactamases. rsc.orgnih.gov Further research aims to clarify how these molecules interact with their targets at a sub-cellular level, how they induce apoptosis in cancer cells, and what determines their selectivity for specific protein targets. nih.govnih.gov This deeper mechanistic understanding is vital for the development of the next generation of sulfonamide-based therapeutics.

Q & A

Q. What are the recommended analytical techniques for characterizing 4-methyl-N-(1-phenylethyl)benzenesulfonamide in synthetic workflows?

To ensure structural fidelity and purity, employ a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzenesulfonamide moiety typically resonate at δ 7.15–7.67 ppm, while methyl groups appear as singlets near δ 2.35 ppm .

- X-ray Crystallography : Resolve the three-dimensional conformation, including bond angles and torsional strain. The crystal structure of the (S)-enantiomer reveals intermolecular hydrogen bonds between sulfonamide N–H and sulfonyl O atoms (N–H···O = 2.89 Å) .

- FT-IR Spectroscopy : Identify functional groups such as sulfonamide S=O stretches (~1372 cm) and aromatic C–H vibrations (~750 cm) .

Table 1: Key Analytical Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| -NMR | δ 2.35 (s, 3H, CH), δ 7.15–7.67 (m, Ar–H) | |

| X-ray | N–H···O = 2.89 Å, C–S–O bond angle = 106.2° | |

| FT-IR | 1372 cm (S=O), 750 cm (C–H) |

Q. How can researchers optimize the synthesis of this compound to improve yield?

Key steps include:

- Selective Sulfonylation : React 4-methylbenzenesulfonyl chloride with (1-phenylethyl)amine in anhydrous dichloromethane under nitrogen. Maintain a 1:1.2 molar ratio of amine to sulfonyl chloride to minimize unreacted starting material .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from hexane to achieve >95% purity .

- Chiral Resolution : For enantiopure synthesis, employ chiral auxiliaries or enzymatic resolution. The (S)-enantiomer crystallizes in the orthorhombic space group , with distinct hydrogen-bonding networks .

Advanced Questions

Q. How can computational modeling resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data often arise from structural variations or assay conditions. Address this by:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Compare binding affinities of substituent-modified analogs .

- QSAR Analysis : Correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance sulfonamide reactivity with bacterial enzymes .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools like ANOVA to identify outliers or confounding variables .

Q. What strategies mitigate side reactions during functionalization of the benzenesulfonamide core?

- Protecting Groups : Temporarily block the sulfonamide NH with Boc (tert-butoxycarbonyl) during electrophilic substitutions to prevent N-alkylation .

- Temperature Control : Perform Friedel-Crafts acylations below 0°C to suppress sulfonamide decomposition .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to stabilize transition states without proton interference .

Q. How do reaction kinetics inform the design of catalytic systems for sulfonamide-based transformations?

- Rate Law Determination : Monitor sulfonamide consumption via HPLC to establish rate dependence on catalyst loading. For example, EtZn-catalyzed hydroamination follows pseudo-first-order kinetics with = 0.15 min .

- Transition State Analysis : Apply density functional theory (DFT) to model intermediates in cyclization reactions. The energy barrier for 5-exo-dig cyclization is ~25 kcal/mol, favoring product formation .

Q. What experimental and computational approaches validate the enantiomeric purity of chiral this compound?

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +42.5° for the (S)-enantiomer) .

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10) to resolve enantiomers with retention times of 8.2 min (R) and 10.5 min (S) .

- QM/MM Simulations : Calculate electronic circular dichroism (ECD) spectra and match experimental CD peaks at 220 nm (π→π) and 260 nm (n→π) .

Q. How can researchers reconcile conflicting solubility data for this compound in different solvents?

- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to predict solubility in solvents like DMSO (δ=18.4, δ=16.4) vs. ethanol (δ=15.8, δ=8.8) .

- Experimental Validation : Perform turbidimetric titrations in solvent mixtures (e.g., DMSO/water) to determine the solubility limit (e.g., 2.5 µg/mL in aqueous buffer) .

Q. What mechanistic insights explain the variable reactivity of this compound in nucleophilic substitutions?

- Resonance Effects : The sulfonyl group withdraws electron density via resonance, activating the benzene ring for electrophilic attack but deactivating it toward nucleophilic substitution .

- Steric Hindrance : The 1-phenylethyl group creates a bulky environment, slowing SN2 reactions at the sulfonamide nitrogen. MD simulations show a 30% reduction in reaction rate compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.